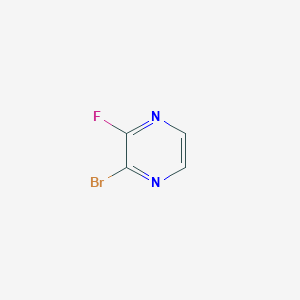

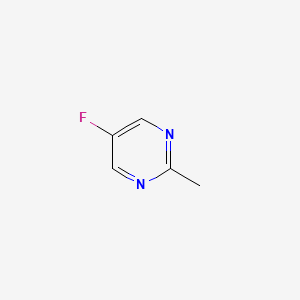

2-Bromo-3-fluoropyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

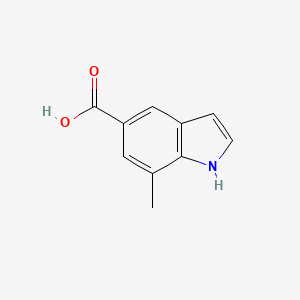

2-Bromo-3-fluoropyrazine is a chemical compound with the molecular formula C4H2BrFN2 . It has a molecular weight of 176.98 .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-fluoropyrazine is 1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H . The compound has a covalently-bonded unit count of 1 .Physical And Chemical Properties Analysis

2-Bromo-3-fluoropyrazine is a solid or liquid at room temperature . It has a topological polar surface area of 25.8 Ų . The compound has a complexity of 80.4 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

2-Bromo-3-fluoropyrazine: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its unique structure allows for the introduction of both bromine and fluorine atoms into bioactive compounds, which can significantly alter their pharmacokinetic properties. For instance, it can be used to synthesize novel kinase inhibitors, which are crucial in cancer therapy as they can inhibit the growth of cancer cells by blocking certain enzymes .

Agrochemical Development

In agrochemical research, 2-Bromo-3-fluoropyrazine serves as a precursor for the creation of new pesticides and herbicides. The halogenated pyrazine ring can be incorporated into compounds that exhibit high activity against a broad spectrum of pests and weeds, potentially leading to more effective crop protection solutions .

Material Science

This compound finds applications in material science, particularly in the development of new polymers. By incorporating 2-Bromo-3-fluoropyrazine into polymer chains, researchers can create materials with enhanced thermal stability and chemical resistance, which are desirable properties for advanced engineering applications .

Organic Synthesis

As a building block in organic synthesis, 2-Bromo-3-fluoropyrazine is used to construct complex organic molecules through various coupling reactions. Its reactivity with different organic metals enables the formation of diverse heterocyclic compounds that are of interest in medicinal chemistry .

Fluorescence Studies

The pyrazine moiety is known for its fluorescent properties2-Bromo-3-fluoropyrazine can be utilized in the design of fluorescent probes and dyes that help in imaging and diagnostic procedures, providing a non-invasive means to track biological processes .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, 2-Bromo-3-fluoropyrazine can be used as an NMR shift reagent. The presence of fluorine allows for the observation of (^{19}F) NMR, which is useful in the structural elucidation of organic compounds and in the study of their conformational dynamics .

Chemical Sensors

The compound’s sensitivity to changes in its electronic environment makes it suitable for use in chemical sensors. These sensors can detect the presence of various substances, including gases and ions, which is vital in environmental monitoring and industrial process control .

Catalysis

Finally, 2-Bromo-3-fluoropyrazine can act as a ligand in catalysis, forming complexes with metals that catalyze important chemical reactions. This is particularly relevant in the field of green chemistry, where the development of efficient and environmentally benign catalysts is a priority .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propiedades

IUPAC Name |

2-bromo-3-fluoropyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDLQERJCKEQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313207 |

Source

|

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206278-27-5 |

Source

|

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206278-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)

![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)